molecular formula C18H25ClN4O2 B5360811 1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide

1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide

Cat. No. B5360811
M. Wt: 364.9 g/mol
InChI Key: LVYZIFTUWKXHBI-UHFFFAOYSA-N
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Description

1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide works by inhibiting the activity of specific enzymes known as kinases, which are involved in the signaling pathways that regulate cancer cell growth and proliferation. By blocking these enzymes, this compound can prevent the growth and spread of cancer cells, and potentially enhance the effectiveness of other cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (cell death), and modulation of immune system function. It has also been shown to have a favorable safety profile in preclinical and clinical studies, with few adverse effects reported.

Advantages and Limitations for Lab Experiments

1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for specific kinases, as well as its favorable safety profile. However, it also has some limitations, including the need for specialized equipment and expertise to synthesize and administer the drug, as well as the potential for off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide and related kinase inhibitors, including the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and proliferation, as well as the investigation of new applications for these drugs in other disease areas. Additionally, there is ongoing research into the mechanisms of action and potential side effects of this compound and related drugs, which could inform the development of safer and more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide involves several steps, including the reaction of 3-chlorophenylpiperazine with acetic anhydride to form N-acetyl-3-chlorophenylpiperazine, which is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.

Scientific Research Applications

1-{[4-(3-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting cancer cell growth and proliferation, and has the potential to improve the efficacy of existing cancer treatments.

properties

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2/c19-15-2-1-3-16(12-15)22-10-8-21(9-11-22)13-17(24)23-6-4-14(5-7-23)18(20)25/h1-3,12,14H,4-11,13H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYZIFTUWKXHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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